molecular formula C16H10N4O2 B11536695 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile

Cat. No.: B11536695
M. Wt: 290.28 g/mol
InChI Key: BMVPYKZTAYDWTM-XYOKQWHBSA-N
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Description

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile is an organic compound that features a benzimidazole ring fused with a nitrophenyl acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the benzimidazole-nitrophenyl intermediate, often facilitated by base catalysts such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acrylonitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can attack the electrophilic carbon of the acrylonitrile group.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols; solvents like DMF or DMSO.

    Cyclization: Acidic or basic catalysts, depending on the desired cyclization pathway.

Major Products

    Reduction: 2-(1H-Benzoimidazol-2-yl)-3-(3-amino-phenyl)-acrylonitrile.

    Substitution: Various substituted acrylonitrile derivatives.

    Cyclization: Polycyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its potential to form hydrogen bonds and π-π interactions with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzoimidazol-2-yl)-3-phenyl-acrylonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.

    2-(1H-Benzoimidazol-2-yl)-3-(4-nitro-phenyl)-acrylonitrile: Similar structure but with the nitro group in a different position, affecting its chemical properties and applications.

    2-(1H-Benzoimidazol-2-yl)-3-(3-methoxy-phenyl)-acrylonitrile: Contains a methoxy group instead of a nitro group, leading to different electronic and steric effects.

Uniqueness

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile is unique due to the presence of both the benzimidazole and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H10N4O2/c17-10-12(8-11-4-3-5-13(9-11)20(21)22)16-18-14-6-1-2-7-15(14)19-16/h1-9H,(H,18,19)/b12-8+

InChI Key

BMVPYKZTAYDWTM-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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